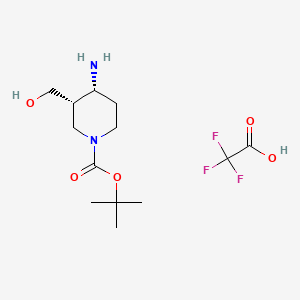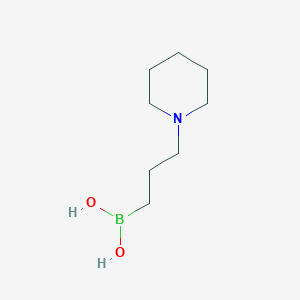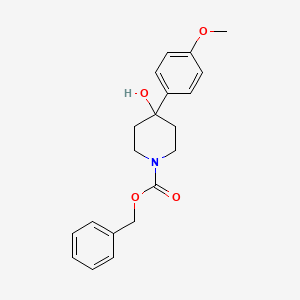
N-Benzyloxycarbonyl-4-hydroxy-4-(4-methoxyphenyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-hydroxy-4-(4-methoxyphenyl)piperidine-1-carboxylate is a chemical compound that belongs to the piperidine class of compounds It is characterized by the presence of a benzyl group, a hydroxy group, a methoxyphenyl group, and a piperidine ring
Méthodes De Préparation
The synthesis of benzyl 4-hydroxy-4-(4-methoxyphenyl)piperidine-1-carboxylate typically involves the reaction of 4-hydroxypiperidine with benzyl bromide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Benzyl 4-hydroxy-4-(4-methoxyphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Applications De Recherche Scientifique
Benzyl 4-hydroxy-4-(4-methoxyphenyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of benzyl 4-hydroxy-4-(4-methoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. For example, as a muscarinic acetylcholine receptor antagonist, it binds to the receptor and inhibits its activity, leading to various physiological effects. Similarly, as a beta 2 adrenoceptor agonist, it activates the receptor and induces a response .
Comparaison Avec Des Composés Similaires
Benzyl 4-hydroxy-4-(4-methoxyphenyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
1-Benzyl-4-hydroxypiperidine: This compound lacks the methoxyphenyl group and has different pharmacological properties.
Benzyl 4-hydroxy-1-piperidinecarboxylate: This compound has a similar structure but different functional groups, leading to variations in its chemical reactivity and biological activity.
Benzyl 3-hydroxypiperidine-1-carboxylate: This compound has the hydroxy group at a different position on the piperidine ring, resulting in different chemical and biological properties.
Propriétés
Formule moléculaire |
C20H23NO4 |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
benzyl 4-hydroxy-4-(4-methoxyphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C20H23NO4/c1-24-18-9-7-17(8-10-18)20(23)11-13-21(14-12-20)19(22)25-15-16-5-3-2-4-6-16/h2-10,23H,11-15H2,1H3 |
Clé InChI |
JJGADYRQSKDUOF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2(CCN(CC2)C(=O)OCC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine dihydrochloride](/img/structure/B13454921.png)
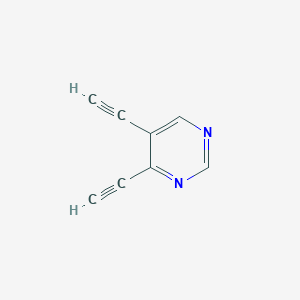
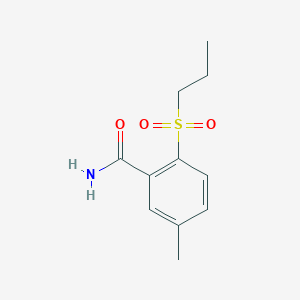
![rac-1-[(1R,2S)-2-bromocyclopropyl]methanamine hydrochloride](/img/structure/B13454930.png)
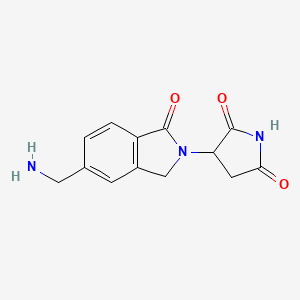
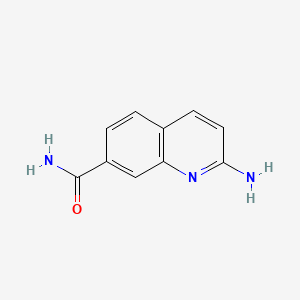
![[5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride](/img/structure/B13454944.png)
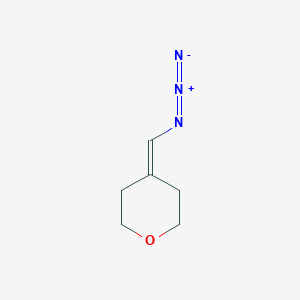
![{6,7-dihydro-4H-spiro[1,2-benzoxazole-5,1'-cyclopropan]-3-yl}methanol](/img/structure/B13454955.png)

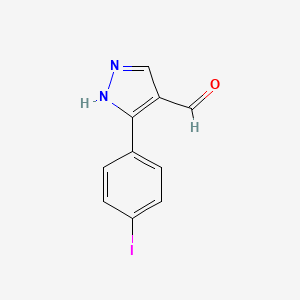
![2-[(3-Aminopropyl)sulfanyl]ethan-1-ol](/img/structure/B13454984.png)
